molecular formula C17H12F3NO2 B7979623 1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid

1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid

Cat. No.: B7979623
M. Wt: 319.28 g/mol
InChI Key: OPBUHVGWUQAKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid can be compared with other indole derivatives and trifluoromethyl-containing compounds. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group in this compound makes it unique in terms of its enhanced pharmacological properties and stability .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c18-17(19,20)12-7-5-11(6-8-12)9-21-10-14(16(22)23)13-3-1-2-4-15(13)21/h1-8,10H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBUHVGWUQAKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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